REACTION_CXSMILES
|
[NH2:1][C:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[NH:4][N:3]=1.Br.[CH3:12][CH:13]([N:17]1[CH2:22][CH2:21][O:20][CH2:19][CH2:18]1)[CH2:14][CH2:15]Br.NC1C2C(=CC=CC=2Cl)NN=1.Br.BrCCCN(CC)CC>>[O:20]1[CH2:21][CH2:22][N:17]([CH:13]([CH3:12])[CH2:14][CH2:15][N:4]2[C:5]3[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=3)[C:2]([NH2:1])=[N:3]2)[CH2:18][CH2:19]1 |f:1.2,4.5|
|
Name
|
|
Quantity
|
4.5 g
|
Type
|
reactant
|
Smiles
|
NC1=NNC2=CC=CC=C12
|
Name
|
|
Quantity
|
5.03 g
|
Type
|
reactant
|
Smiles
|
Br.CC(CCBr)N1CCOCC1
|
Name
|
|
Quantity
|
5.66 g
|
Type
|
reactant
|
Smiles
|
NC1=NNC2=CC=CC(=C12)Cl
|
Name
|
|
Quantity
|
4.83 g
|
Type
|
reactant
|
Smiles
|
Br.BrCCCN(CC)CC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
O1CCN(CC1)C(CCN1N=C(C2=CC=CC=C12)N)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 48% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |